molecular formula C18H22O4 B14290684 4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol CAS No. 119189-41-2

4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol

Cat. No.: B14290684
CAS No.: 119189-41-2
M. Wt: 302.4 g/mol
InChI Key: FHOVECKMADUXEW-UHFFFAOYSA-N
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Description

4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol is a phenolic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, which is further connected to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one: Known for its antioxidant properties.

    4-(4-Hydroxy-3-methoxyphenyl)butan-2-one oxime: Studied for its potential therapeutic effects.

Uniqueness

4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol is unique due to its butyl chain, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

119189-41-2

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

4-[4-(4-hydroxy-3-methoxyphenyl)butyl]-2-methoxyphenol

InChI

InChI=1S/C18H22O4/c1-21-17-11-13(7-9-15(17)19)5-3-4-6-14-8-10-16(20)18(12-14)22-2/h7-12,19-20H,3-6H2,1-2H3

InChI Key

FHOVECKMADUXEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCCCC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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